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Compound of Interest

2-Methoxy-5-nitropyrimidin-4-
Compound Name:
amine

cat. No.: B1587186

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the
Aminopyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine ring system stands as a
"privileged scaffold," a core structural motif frequently found in biologically active compounds
and approved pharmaceuticals. Within this class, 2-Methoxy-5-nitropyrimidin-4-amine
emerges as a particularly valuable and versatile building block. Its utility stems from a unique
confluence of structural features: an electron-rich aminopyrimidine core ideal for mimicking
biological structures, a strategically placed nitro group that acts as both an electronic modulator
and a synthetic handle, and a methoxy group that can influence solubility and metabolic
stability.

This guide provides an in-depth exploration of the applications of 2-Methoxy-5-nitropyrimidin-
4-amine, focusing on its role as a key intermediate in the synthesis of kinase inhibitors and
other therapeutic agents. We will delve into the chemical logic behind its use and provide
detailed, field-proven protocols for its key transformations, empowering researchers to leverage
this powerful scaffold in their drug discovery programs.

Physicochemical Properties & Synthesis Overview
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A foundational understanding of the molecule's properties is crucial for its effective application.

Property Value Source
Molecular Formula CsHeN4Os [1]
Molecular Weight 170.13 g/mol [1]
CAS Number 304646-29-5
Appearance Typically a solid
Purity >95% (Commercially available) [1]

General Synthetic Strategy:

The synthesis of 2-Methoxy-5-nitropyrimidin-4-amine is not widely detailed in academic
literature, suggesting it is often prepared from more common precursors via established
pyrimidine chemistry. A logical and efficient synthetic route proceeds from 2,4-dichloro-5-
nitropyrimidine. This pathway leverages the differential reactivity of the chlorine atoms on the
pyrimidine ring. The chlorine at the C4 position is significantly more susceptible to nucleophilic
aromatic substitution (SNAr) than the chlorine at C2, due to the strong electron-withdrawing
effect of the adjacent nitro group and the para-nitrogen atom. This allows for a regioselective,
stepwise functionalization.

Caption: Plausible synthetic route to the target compound.

Core Application: A Scaffold for Kinase Inhibitors

The 4-aminopyrimidine motif is a cornerstone of modern kinase inhibitor design. It functions as
an excellent mimic of the adenine core of ATP, forming critical hydrogen bond interactions with
the "hinge" region of the kinase active site. This interaction anchors the inhibitor, allowing other
parts of the molecule to occupy adjacent pockets, thereby conferring potency and selectivity.

2-Methoxy-5-nitropyrimidin-4-amine provides an ideal starting point for creating libraries of
kinase inhibitors. The primary amine at C4 is typically maintained for hinge binding, while the
true synthetic power lies in the C5-nitro group.

Caption: Aminopyrimidine core forming key hydrogen bonds in a kinase hinge.
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The nitro group can be readily reduced to a versatile amino group (C5-NHz). This newly formed
amine serves as a crucial point for diversification, allowing chemists to attach a wide array of
side chains that can probe different regions of the kinase active site to enhance potency and
achieve selectivity over other kinases. Derivatives of aminopyrimidines have shown potent
activity against numerous cancer-relevant kinases, including Src/Abl, VEGFR-2, and others.[2]

[3]

Key Synthetic Transformations & Protocols

The true value of 2-Methoxy-5-nitropyrimidin-4-amine is realized through its chemical
transformations. The following protocols detail the most critical reaction for its use in drug
discovery: the reduction of the nitro group.

Protocol 1: Catalytic Hydrogenation for Nitro Group
Reduction

This is the most common and cleanest method for converting the C5-nitro group to a C5-amino
group, yielding the key intermediate 2-methoxy-pyrimidine-4,5-diamine. The reaction is typically
high-yielding and the product is often pure enough for subsequent steps with minimal
purification.

Causality Behind Experimental Choices:

o Catalyst: Palladium on carbon (Pd/C) is a highly efficient and robust catalyst for the reduction
of aromatic nitro groups.[4]

e Hydrogen Source: Pressurized hydrogen gas is the reductant. Alternatively, transfer
hydrogenation using agents like formic acid or hydrazine can be used if a hydrogen gas
setup is unavailable.[4]

» Solvent: Methanol or ethanol are excellent choices as they readily dissolve the starting
material and are compatible with the reaction conditions.

Caption: Experimental workflow for nitro group reduction.

Step-by-Step Methodology:
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e Setup: To a solution of 2-Methoxy-5-nitropyrimidin-4-amine (1.0 eq) in methanol (approx.
0.1 M concentration) in a suitable pressure vessel, add 10% Palladium on Carbon (5-10 mol
% Pd).

o Reaction: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize
the vessel with hydrogen gas to 50 psi.

 Stirring: Stir the reaction mixture vigorously at room temperature.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed
(typically 2-4 hours).

o Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction
mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with
additional methanol.

« |solation: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-
methoxy-pyrimidine-4,5-diamine, which can be used directly or purified further if necessary.

Protocol 2: Derivatization via Amide Coupling (Post-
Reduction)

The resulting C5-amino group is a nucleophile that can be readily acylated to form amides. This
is a cornerstone reaction for building out the final drug molecule.

Causality Behind Experimental Choices:

e Coupling Agents: Reagents like HATU or EDC/HOBLt are used to activate the carboxylic acid,
forming a highly reactive intermediate that readily couples with the amine, minimizing side
reactions and operating under mild conditions.

e Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA), is
required to neutralize the acidic byproducts of the reaction without interfering with the
coupling agents.
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» Solvent: Anhydrous aprotic polar solvents like Dimethylformamide (DMF) or
Dichloromethane (DCM) are ideal for solubilizing the reactants and facilitating the reaction.

Step-by-Step Methodology:

Setup: To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DMF, add the
coupling agent HATU (1.1 eq) and DIEA (2.5 eq). Stir the mixture at room temperature for
15-20 minutes to pre-activate the acid.

Addition: Add a solution of 2-methoxy-pyrimidine-4,5-diamine (1.0 eq) in DMF to the
activated acid mixture.

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS
(typically complete within 2-12 hours).

Workup: Once the reaction is complete, pour the mixture into water and extract the product
with an organic solvent like ethyl acetate.

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCOs
solution, water, and brine to remove residual DMF and reagents.

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na=SOa), filter,
and concentrate under reduced pressure. Purify the crude product by flash column
chromatography on silica gel to obtain the desired amide.

Conclusion and Future Outlook

2-Methoxy-5-nitropyrimidin-4-amine is more than a simple chemical intermediate; it is a
strategically designed building block that provides an efficient entry point into the vast and
therapeutically rich chemical space of aminopyrimidine derivatives. Its predictable reactivity,
particularly the transformation of the C5-nitro group, allows for the systematic and logical
design of compound libraries for screening and lead optimization. As the demand for novel,
selective, and potent kinase inhibitors continues to grow, particularly in oncology and
immunology, the importance of versatile scaffolds like 2-Methoxy-5-nitropyrimidin-4-amine
will undoubtedly increase, making it an indispensable tool for medicinal chemists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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